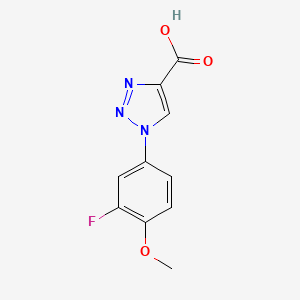
methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-2-(oxetan-3-yl)acetate” is a chemical compound with the molecular formula C6H11NO3 . It is a derivative of oxetane, a four-membered heterocyclic compound containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of “methyl 2-amino-2-(oxetan-3-yl)acetate” can be represented by the SMILES string "COC(=O)C(C1COC1)N" . This indicates that the molecule contains a methyl ester group (COC=O), an oxetane ring (C1COC1), and an amino group (N) attached to the same carbon atom .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The oxetane ring structure is widespread in natural products and synthetic compounds, making it an attractive scaffold for drug development. Researchers explore derivatives of methyl (oxetan-3-ylidene)acetate as potential drug candidates. These derivatives can be modified to enhance bioavailability, target specific receptors, or exhibit desired pharmacokinetic properties .
Heterocyclic Amino Acid Derivatives
Methyl (oxetan-3-ylidene)acetate serves as a precursor for novel heterocyclic amino acid derivatives. Through aza-Michael addition reactions, researchers functionalize the oxetane ring, leading to compounds with diverse biological activities. These derivatives can be further modified to optimize their properties .
Chemical Space Exploration
Oxetanes, including methyl (oxetan-3-ylidene)acetate, contribute to chemical space exploration. Their unique ring strain and planar structure make them interesting candidates for nonclassical isosterism. Researchers investigate their reactivity and explore new synthetic routes for their preparation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride involves the reaction of oxetan-3-one with methyl glycinate hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "Oxetan-3-one", "Methyl glycinate hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add oxetan-3-one to a reaction flask", "Add a base to the reaction flask and stir until dissolved", "Add methyl glycinate hydrochloride to the reaction flask and stir for several hours", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and filter the resulting precipitate", "Wash the precipitate with cold water and dry under vacuum", "Recrystallize the product from a suitable solvent to obtain pure methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride" ] } | |
Numéro CAS |
1384264-13-4 |
Nom du produit |
methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride |
Formule moléculaire |
C6H12ClNO3 |
Poids moléculaire |
181.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-difluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B6147179.png)
